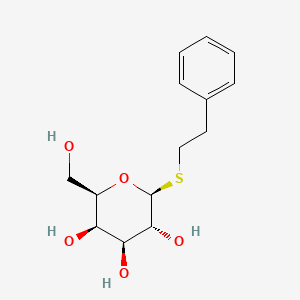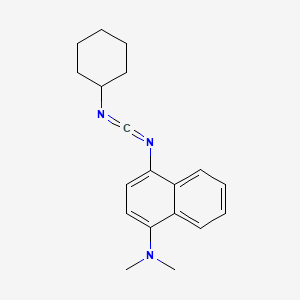
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside and related compounds involves several key steps, including the condensation of acetylated galactopyranosyl bromides with aglycone alcohols. For instance, the synthesis of a plant hormone-related compound was achieved through the condensation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with 2-phenylethanol, yielding a mixture of 2-phenylethyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside and its isomers (Tomić et al., 1995).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,3,4,6-Tetra-O-Acetyl-2-deoxy-2-fluoro-β-D-Galactopyranoside, has been determined using X-ray crystallography, revealing specific crystal systems and space groups. These studies contribute to the understanding of the three-dimensional arrangement of atoms within these molecules and their stereochemical relationships (Srikrishnan & An, 1988).
Chemical Reactions and Properties
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside acts as a potent inhibitor of beta-galactosidase, an enzyme that breaks down galactosides. Its synthesis involves the radioiodination of the phenyl ring, demonstrating its potential for noninvasive imaging of gene expression (Choi et al., 2003).
Physical Properties Analysis
The physical properties of thio-galactosides and related compounds are essential for understanding their behavior in various conditions. For example, the crystal structure of isopropyl 1-thio-beta-D-galactopyranoside monohydrate provides insights into its density, molecular packing, and phase transitions, contributing to the knowledge of its stability and solubility (Matias & Jeffrey, 1986).
Chemical Properties Analysis
The reactivity of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside with enzymes and its inhibitory effects on beta-galactosidase highlight its chemical properties. The study of its reactions provides valuable information for the development of biochemical assays and the design of enzyme inhibitors (Choi et al., 2003).
Applications De Recherche Scientifique
Radioiodine Labeling for Imaging
A significant application of 2-phenylethyl 1-thio-beta-D-galactopyranoside (PETG) involves its use in radioiodine labeling for noninvasive imaging of LacZ gene expression. PETG was radioiodinated, enabling the introduction of radioiodine to the phenyl ring of PETG. This process involved converting the bromo group of PETG to a tributylstannyl group, followed by radioiododemetallation. The radioiodine-labeled PETG can be used as a prodrug for biological evaluation or hydrolyzed under basic conditions for further applications (Choi et al., 2003).
Ligand for Affinity Chromatography
2-Phenylethyl 1-thio-beta-D-galactopyranoside derivatives have been utilized as ligands in affinity chromatography. In one study, the synthesis of various galactopyranosides, including beta-phenyl-1-thio variants, led to the development of specific ligands for isolating serum amyloid P protein from human serum (Ziegler et al., 1992).
Beta-Galactosidase Activity Assay
PETG has applications in beta-galactosidase activity assays, a method integral to biological research. For instance, one study developed a beta-galactosidase activity assay method using a far-red-shifted fluorescent substrate, showcasing the versatility of PETG in bioassays (Gong et al., 2009).
Enantioselective Synthesis
PETG also plays a role in the enantioselective synthesis of compounds. In research focusing on beta-galactosidase from Aspergillus oryzae, PETG was used under low water conditions to achieve high enantioselectivity in the synthesis of (R)-(1-phenylethyl)-beta-D-galactopyranoside (Majumder et al., 2008).
Scent Formation in Flowers
In the field of botany, PETG-related compounds were identified in Rosa damascena flowers, suggesting a potential role in scent formation. This research highlights the ecological and biochemical significance of such compounds in natural systems (Watanabe et al., 2001).
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAMMSOYKPMPGC-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester](/img/structure/B1223646.png)
![7-methyl-N-[4-(4-morpholinyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1223647.png)
![N-(4-chlorophenyl)-2-[[4-methyl-5-[4-methyl-2-(5-methyl-3-isoxazolyl)-5-thiazolyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223652.png)

![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-thieno[2,3-d]pyrimidinyl]acetonitrile](/img/structure/B1223656.png)
![[2-[1-(Dimethylamino)ethyl]phenyl]-phenylmethanol](/img/structure/B1223658.png)
![3-[(1-Phenyl-5-tetrazolyl)thio]-2-oxolanone](/img/structure/B1223659.png)
![3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1223662.png)
![4-[2-[[1-(Phenylmethyl)-2-benzimidazolyl]thio]ethyl]morpholine](/img/structure/B1223664.png)
![5-(4-Bromophenyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1223665.png)
![2-[[[1,3-benzodioxol-5-ylmethyl-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1223666.png)
![N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide](/img/structure/B1223667.png)
![2-(4-Chloro-2-methylphenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1223669.png)
![6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B1223670.png)